5-Amino-2-cyclohexylbenzonitrile
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Overview
Description
5-Amino-2-cyclohexylbenzonitrile is an organic compound with the molecular formula C13H16N2 It is a derivative of benzonitrile, characterized by the presence of an amino group and a cyclohexyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-cyclohexylbenzonitrile can be achieved through several methods. One common approach involves the reaction of 2-cyclohexylbenzonitrile with ammonia or an amine under suitable conditions. The reaction typically requires a catalyst and may be carried out under elevated temperatures and pressures to achieve high yields.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes that ensure high efficiency and purity. The use of continuous flow reactors and advanced catalytic systems can optimize the reaction conditions, reducing the production cost and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-cyclohexylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are employed in substitution reactions.
Major Products Formed
Oxidation: Nitro-2-cyclohexylbenzonitrile, nitroso-2-cyclohexylbenzonitrile.
Reduction: 5-Amino-2-cyclohexylbenzylamine.
Substitution: Various substituted benzonitrile derivatives depending on the reagents used.
Scientific Research Applications
5-Amino-2-cyclohexylbenzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Amino-2-cyclohexylbenzonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: A simpler analog without the amino and cyclohexyl groups.
2-Aminobenzonitrile: Contains an amino group but lacks the cyclohexyl group.
Cyclohexylbenzonitrile: Contains the cyclohexyl group but lacks the amino group.
Uniqueness
5-Amino-2-cyclohexylbenzonitrile is unique due to the presence of both the amino and cyclohexyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H16N2 |
---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
5-amino-2-cyclohexylbenzonitrile |
InChI |
InChI=1S/C13H16N2/c14-9-11-8-12(15)6-7-13(11)10-4-2-1-3-5-10/h6-8,10H,1-5,15H2 |
InChI Key |
TZUDZNZNRBSRSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=C(C=C(C=C2)N)C#N |
Origin of Product |
United States |
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